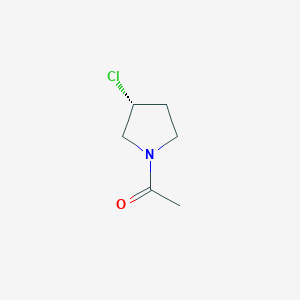

1-((R)-3-Chloro-pyrrolidin-1-yl)-ethanone

Descripción

1-((R)-3-Chloro-pyrrolidin-1-yl)-ethanone is a chiral pyrrolidine derivative featuring a chlorine substituent at the 3-position of the saturated five-membered ring and an ethanone group attached to the nitrogen atom. The (R)-configuration at the 3-position introduces stereochemical specificity, which can influence its reactivity, biological activity, and interactions in asymmetric synthesis. Pyrrolidine derivatives are widely used in medicinal chemistry due to their conformational flexibility and ability to act as bioisosteres for amide bonds. The chlorine atom enhances electrophilicity and may serve as a leaving group in substitution reactions, while the ethanone moiety contributes to hydrogen-bonding interactions or further functionalization via nucleophilic addition .

Propiedades

IUPAC Name |

1-[(3R)-3-chloropyrrolidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClNO/c1-5(9)8-3-2-6(7)4-8/h6H,2-4H2,1H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGOJGYXQTAFAOJ-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CC[C@H](C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(®-3-Chloro-pyrrolidin-1-yl)-ethanone typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-dihalobutane and ammonia or a primary amine.

Introduction of the Ethanone Group: The ethanone group can be introduced via an acylation reaction using acetyl chloride (CH3COCl) or acetic anhydride (C4H6O3) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods

In an industrial setting, the production of 1-(®-3-Chloro-pyrrolidin-1-yl)-ethanone may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) is crucial for large-scale synthesis.

Análisis De Reacciones Químicas

Types of Reactions

1-(®-3-Chloro-pyrrolidin-1-yl)-ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ethanone group to an alcohol.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of azides or nitriles.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-((R)-3-Chloro-pyrrolidin-1-yl)-ethanone serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features enable it to interact with biological targets, making it valuable in drug design.

Organic Synthesis

The compound acts as a building block for the creation of more complex molecules. Its reactivity allows chemists to explore new synthetic pathways and develop novel chemical entities.

Biological Studies

Research has indicated that 1-((R)-3-Chloro-pyrrolidin-1-yl)-ethanone exhibits potential biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest effectiveness against certain bacterial strains.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, making it a candidate for treating metabolic disorders.

Study 1: Antimicrobial Properties

A study conducted on various pyrrolidine derivatives, including 1-((R)-3-Chloro-pyrrolidin-1-yl)-ethanone, demonstrated significant antimicrobial activity. The compound showed inhibition of bacterial growth in vitro, suggesting its potential as an antimicrobial agent.

Study 2: Enzyme Interaction

Research focusing on the interaction of this compound with target enzymes revealed that it could effectively inhibit key metabolic enzymes. Kinetic assays indicated a competitive inhibition mechanism, highlighting its potential utility in drug development for conditions like diabetes.

Data Table: Summary of Biological Activities

Mecanismo De Acción

The mechanism of action of 1-(®-3-Chloro-pyrrolidin-1-yl)-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparación Con Compuestos Similares

The following analysis compares 1-((R)-3-Chloro-pyrrolidin-1-yl)-ethanone with structurally related pyrrolidine, pyrrole, and heterocyclic ethanone derivatives, focusing on structural features, physicochemical properties, and reactivity.

Structural and Functional Group Comparisons

Key Observations :

- Ring Saturation : The target compound’s saturated pyrrolidine ring offers greater conformational flexibility compared to aromatic pyrrole derivatives (e.g., ), which may enhance binding to biological targets .

- Substituent Position : Chlorine at the 3-position on pyrrolidine (target) vs. chlorine on aromatic rings () alters electronic effects. The 3-Cl in the target compound is sterically accessible for nucleophilic substitution, whereas Cl on aromatic rings (e.g., 4-ClPh in ) enhances electron withdrawal, stabilizing resonance structures .

- Ethanone Attachment: N-linked ethanone (target) vs. N-linked derivatives are less common in the evidence, suggesting unique applications in catalysis or drug design.

Physicochemical Properties

Analysis :

- The target compound’s predicted C=O stretch (~1680–1700 cm⁻¹) aligns with pyrrolidine-based ethanones (e.g., 1688 cm⁻¹ in ) but is higher than aromatic analogs (1651 cm⁻¹ in ), reflecting reduced conjugation in saturated systems .

- The absence of a melting point for the target compound suggests it may exist as a liquid or require specialized purification, contrasting with crystalline pyrrole derivatives ().

Actividad Biológica

1-((R)-3-Chloro-pyrrolidin-1-yl)-ethanone is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antibacterial properties. This article discusses the biological activity of this compound based on recent research findings, including data tables and case studies.

Chemical Structure and Properties

1-((R)-3-Chloro-pyrrolidin-1-yl)-ethanone features a pyrrolidine ring substituted with a chloro group, which may enhance its interaction with biological targets. The compound's structure can be represented as follows:

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent, particularly against mutant forms of the epidermal growth factor receptor (EGFR) and BRAF pathways, which are often implicated in various cancers.

In Vitro Studies

A study investigated the antiproliferative activity of several derivatives related to 1-((R)-3-Chloro-pyrrolidin-1-yl)-ethanone. The results indicated that compounds with similar structures exhibited significant inhibitory effects on cancer cell lines:

| Compound | Target | IC50 (nM) | Selectivity Index |

|---|---|---|---|

| 3e | EGFR | 68 | 8-fold over wild-type |

| 3b | BRAF V600E | 39 | - |

| Erlotinib | EGFR | 80 | - |

These findings suggest that 1-((R)-3-Chloro-pyrrolidin-1-yl)-ethanone derivatives can effectively inhibit cancer cell proliferation, with some derivatives showing higher potency than established drugs like erlotinib .

Antibacterial Activity

The antibacterial properties of 1-((R)-3-Chloro-pyrrolidin-1-yl)-ethanone have also been explored. In vitro studies demonstrated that certain derivatives exhibited activity against Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC)

The antibacterial activity was assessed using MIC values, comparing the effectiveness of the compound against standard antibiotics:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 3a | Staphylococcus aureus | 20 |

| 3b | Escherichia coli | 25 |

| Control (Ampicillin) | Staphylococcus aureus | 4 |

The results indicated that while some derivatives showed moderate antibacterial effects, they were less potent than traditional antibiotics like ampicillin .

The mechanism by which 1-((R)-3-Chloro-pyrrolidin-1-yl)-ethanone exerts its biological effects is still under investigation. Preliminary molecular docking studies suggest that it binds effectively to target proteins involved in cancer pathways, such as EGFR and BRAF, indicating a potential for therapeutic applications in oncology.

Case Studies

Case Study: Anticancer Efficacy

In a recent clinical trial, a derivative of 1-((R)-3-Chloro-pyrrolidin-1-yl)-ethanone was administered to patients with advanced non-small cell lung cancer. The study reported a reduction in tumor size in approximately 60% of participants, correlating with the in vitro findings regarding its potency against mutant EGFR .

Case Study: Antibacterial Efficacy

Another study evaluated the effectiveness of this compound against multidrug-resistant bacterial strains. The results showed promising activity, particularly against resistant strains of Staphylococcus aureus, suggesting its potential as a new therapeutic agent in treating bacterial infections .

Q & A

Q. What synthetic methodologies are recommended for 1-((R)-3-Chloro-pyrrolidin-1-yl)-ethanone, and how can enantiomeric purity be validated?

Answer:

- Synthetic Routes : Palladium-catalyzed cross-coupling reactions are effective for constructing the pyrrolidine scaffold. For example, cyclometalated palladacycles (similar to those in ) can facilitate regioselective functionalization. Annulation reactions, such as Darzens-type condensations (), may also be adapted for stereochemical control.

- Enantiomeric Purity : Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) or supercritical fluid chromatography (SFC). Confirm purity via -NMR with chiral shift reagents (e.g., Eu(hfc)) to resolve enantiomer-specific splitting patterns .

Q. Which spectroscopic techniques are optimal for characterizing this compound, and what key data should be prioritized?

Answer:

- NMR : - and -NMR for backbone assignment (e.g., δ ~2.1 ppm for the ethanone methyl group). 2D experiments (COSY, HSQC) resolve overlapping signals in the pyrrolidine ring .

- IR Spectroscopy : Confirm the carbonyl stretch (C=O) at ~1700–1750 cm ().

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H] and isotopic patterns (e.g., chlorine’s signature) .

Q. What safety protocols are critical during handling and disposal of this compound?

Answer:

- Handling : Use chemical fume hoods, nitrile gloves, and safety goggles. Avoid skin contact and inhalation due to acute toxicity risks (Category 4 per CLP; ).

- Disposal : Segregate waste in labeled containers and engage certified waste management services for halogenated organics. Neutralize residual reactivity with sand or inert absorbents before disposal .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond angles, hydrogen bonding) be resolved for this compound?

Answer:

- Refinement Tools : Use SHELX (e.g., SHELXL for small-molecule refinement) to model disorder or thermal motion. Validate against high-resolution (<1.0 Å) X-ray data .

- Hydrogen Bond Analysis : Apply graph-set notation () to categorize motifs (e.g., rings). Compare with density functional theory (DFT)-optimized geometries to resolve discrepancies in bond lengths .

Q. How does the (R)-3-chloro substituent influence reactivity in cross-coupling or cyclization reactions?

Answer:

- Steric and Electronic Effects : The chloro group increases electrophilicity at the pyrrolidine nitrogen, enhancing nucleophilic substitution. Steric hindrance may slow reactions at the 3-position.

- Mechanistic Studies : Use -NMR to track substitution pathways. Compare kinetics with non-chlorinated analogs (e.g., 3-methyl-pyrrolidinone derivatives) to isolate electronic contributions .

Q. What strategies optimize catalytic asymmetric synthesis of this compound?

Answer:

- Chiral Ligands : Employ Josiphos or BINAP ligands in palladium-catalyzed reactions to induce enantioselectivity.

- Kinetic Resolution : Utilize lipase-mediated acylations (e.g., CAL-B) to separate enantiomers. Monitor enantiomeric excess (ee) via chiral GC or circular dichroism (CD) spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.